molecular formula C6H10O5 B179878 (2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one CAS No. 150943-97-8

(2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one

Cat. No.: B179878
CAS No.: 150943-97-8
M. Wt: 162.14 g/mol
InChI Key: AZTRKNAMMRCEQJ-BYPYZUCNSA-N
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Description

(2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one is a chemical compound with a unique structure that includes multiple hydroxyl groups and a cyclic oxanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the reaction of a suitable precursor with a hydroxylating agent to introduce the hydroxyl groups. The reaction conditions, such as temperature, pH, and solvent, are carefully optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

(2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acid chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme activity and metabolic pathways.

    Medicine: It has potential therapeutic applications due to its bioactive properties.

    Industry: The compound is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism by which (2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl groups play a crucial role in these interactions, allowing the compound to form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one is unique due to its specific arrangement of hydroxyl groups and the oxanone ring structure. This configuration imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c7-2-4-1-5(8)6(9,10)3-11-4/h4,7,9-10H,1-3H2/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTRKNAMMRCEQJ-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC(C1=O)(O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OCC(C1=O)(O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60164657
Record name Ascopyrone T
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150943-97-8
Record name Ascopyrone T
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150943978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ascopyrone T
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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